Cas no 1346809-24-2 (4-Chloro-N-(4-methoxybenzyl)thiazol-2-amine)

4-Chloro-N-(4-methoxybenzyl)thiazol-2-amine is a specialized organic compound featuring a thiazole core substituted with a chloro group at the 4-position and an N-(4-methoxybenzyl)amine moiety at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the methoxybenzyl group contributes to solubility and stability in various reaction conditions. Its well-defined molecular architecture allows for precise modifications, facilitating applications in heterocyclic chemistry and drug development. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-Chloro-N-(4-methoxybenzyl)thiazol-2-amine structure
1346809-24-2 structure
Product Name:4-Chloro-N-(4-methoxybenzyl)thiazol-2-amine
CAS No:1346809-24-2
MF:C11H11ClN2OS
MW:254.735840082169
CID:1033773
PubChem ID:71303357
Update Time:2025-10-17

4-Chloro-N-(4-methoxybenzyl)thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-N-(4-methoxybenzyl)thiazol-2-amine
    • 4-chloro-N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
    • DTXSID30744905
    • 1346809-24-2
    • DB-241902
    • AKOS016844645
    • Inchi: 1S/C11H11ClN2OS/c1-15-9-4-2-8(3-5-9)6-13-11-14-10(12)7-16-11/h2-5,7H,6H2,1H3,(H,13,14)
    • InChI Key: JMEYYGYCCBVLBC-UHFFFAOYSA-N
    • SMILES: ClC1=CSC(=N1)NCC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 254.0280618g/mol
  • Monoisotopic Mass: 254.0280618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 62.4Ų

4-Chloro-N-(4-methoxybenzyl)thiazol-2-amine Pricemore >>

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